molecular formula C16H17NO2 B309683 N-(3-hydroxyphenyl)-4-phenylbutanamide

N-(3-hydroxyphenyl)-4-phenylbutanamide

Cat. No.: B309683
M. Wt: 255.31 g/mol
InChI Key: PGFLYBYPMCMXIS-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-4-phenylbutanamide is a synthetic phenylbutanamide derivative characterized by a 4-phenylbutanamide backbone substituted with a hydroxyl group at the meta position of the terminal phenyl ring. For instance, N-(3-hydroxyphenyl)retinamide, a retinoid analog, demonstrated potent growth inhibition and apoptosis induction in bladder cancer cell lines, outperforming the well-studied fenretinide (4HPR) in preclinical models . This suggests that the 3-hydroxyphenyl substitution may enhance bioactivity in certain therapeutic contexts.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H17NO2/c18-15-10-5-9-14(12-15)17-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12,18H,4,8,11H2,(H,17,19)

InChI Key

PGFLYBYPMCMXIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Phenylretinamides in Bladder Cancer Cell Lines

Compound Cell Line (Grade) Growth Inhibition (%) at 10 µM Apoptosis Induction (Fold vs. Control)
N-(3-Hydroxyphenyl)retinamide UM-UC14 (Grade 4) 85 ± 5 4.2 ± 0.3
4HPR UM-UC14 (Grade 4) 65 ± 7 2.8 ± 0.4
N-(4-Carboxyphenyl)retinamide UM-UC14 (Grade 4) 70 ± 6 3.1 ± 0.5

Data adapted from bladder cancer studies .

Preparation Methods

Reaction Conditions and Solvent Systems

In the referenced protocol, 4-phenylbutanoic acid and 2-aminophenol were condensed using a one-step procedure in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For the 3-hydroxyphenyl variant, similar conditions are applicable, though the meta-substituted amine may necessitate adjusted stoichiometry due to reduced nucleophilicity compared to ortho- or para-isomers.

Table 1: Comparative Yields of Hydroxyphenyl-4-Phenylbutanamide Isomers

Isomer PositionCoupling AgentSolventTemperatureYield (%)
2-HydroxyphenylEDCDCMRT68
3-Hydroxyphenyl*EDCDCMRT52*
4-HydroxyphenylDCCTHF0°C→RT74

*Theoretical yield extrapolated from structural analogs.

Optimization of Substituent Positioning and Electronic Effects

The position of the hydroxyl group on the phenyl ring significantly influences reaction efficiency. Studies on N-(2-hydroxyphenyl)-4-phenylbutanamide demonstrated that ortho-substitution enhances intramolecular hydrogen bonding, stabilizing the transition state and improving yields compared to meta- or para-substituted analogs. For the 3-hydroxyphenyl derivative, the absence of such stabilization may require elevated temperatures (40–50°C) or prolonged reaction times to achieve comparable conversions.

Impact of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) have been shown to improve solubility of 3-aminophenol, which is sparingly soluble in nonpolar media. A patent describing teriflunomide synthesis highlighted toluene as an effective solvent for analogous amidation reactions, though this may require reflux conditions (110°C) to drive the reaction to completion.

Alternative Routes: Reductive Amination and Acyl Chloride Intermediates

Acyl Chloride-Mediated Synthesis

Conversion of 4-phenylbutanoic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with 3-aminophenol offers a high-yielding alternative. This method, though requiring stringent moisture control, avoids the use of coupling agents and simplifies purification. For example, a related synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives achieved 85% yields using acyl chlorides in anhydrous DCM.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography remains the gold standard for isolating this compound. A silica gel stationary phase with a 3:1 hexane/ethyl acetate eluent effectively separates the product from unreacted starting materials and byproducts. The PMC study reported a 51.4% yield after chromatography for a structurally similar compound, underscoring the method’s efficacy.

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band near 1630–1680 cm⁻¹ confirms the amide C=O stretch, while O–H stretching of the phenolic group appears as a broad peak around 3300 cm⁻¹.

  • ¹H NMR : Diagnostic signals include a triplet at δ 2.35–2.45 ppm (CH₂ adjacent to the carbonyl), a multiplet at δ 7.20–7.40 ppm (aromatic protons), and a singlet at δ 9.20 ppm (phenolic -OH) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-hydroxyphenyl)-4-phenylbutanamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Acylation : React 3-hydroxyphenylamine with 4-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Use recrystallization with ethanol/water mixtures to isolate the product. Optimize yield by adjusting solvent polarity and cooling rates .
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(3-hydroxyphenyl)-4-phenylbutanamide?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify the phenolic hydroxyl group (δ ~5.5 ppm, broad singlet) and amide carbonyl (δ ~168 ppm) .
  • HPLC : Monitor purity (>98%) with a C18 column and UV detection at λ ~254 nm .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Q. What are the common purification methods for N-(3-hydroxyphenyl)-4-phenylbutanamide, and how do solvent systems affect crystallization?

  • Methodology :

  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Solvent polarity impacts crystal morphology; test toluene or ethyl acetate for alternative habits .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel butanamide derivatives?

  • Methodology :

  • Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous peaks (e.g., overlapping aromatic signals) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled precursors to clarify signal assignments .

Q. What strategies mitigate competing side reactions during the acylation of 3-hydroxyphenyl groups in butanamide synthesis?

  • Methodology :

  • Protecting groups : Temporarily block the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups before acylation .
  • Low-temperature reactions : Conduct acylation at 0–5°C to suppress oxidation or dimerization .
  • In situ monitoring : Use TLC or inline IR to detect intermediates and adjust reagent stoichiometry .

Q. How does the phenolic hydroxyl group in N-(3-hydroxyphenyl)-4-phenylbutanamide influence its interaction with biological targets?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs without the hydroxyl group and compare binding affinities (e.g., via SPR or ITC) .
  • Molecular docking : Simulate interactions with enzymes/receptors (e.g., COX-2 or GPCRs) to identify hydrogen-bonding motifs .
  • Metabolic stability assays : Test susceptibility to glucuronidation or sulfation using liver microsomes .

Q. How to design stability studies for N-(3-hydroxyphenyl)-4-phenylbutanamide under varying pH and temperature?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks .
  • Analytical tracking : Quantify degradation products via HPLC-MS and identify hydrolyzed or oxidized derivatives .
  • Storage recommendations : Store at -20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for N-(3-hydroxyphenyl)-4-phenylbutanamide across different assays?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across assays to identify concentration-dependent discrepancies .
  • Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific interactions .

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